molecular formula C14H12O4 B1442503 4-(Benzyloxy)-3-hydroxybenzoic acid CAS No. 38853-28-0

4-(Benzyloxy)-3-hydroxybenzoic acid

Cat. No. B1442503
CAS RN: 38853-28-0
M. Wt: 244.24 g/mol
InChI Key: ANRLTZBTFFXIPU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-hydroxybenzoic acid is a substituted benzoic acid that can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide . It has a molecular formula of C14H12O3 and a molecular weight of 228.2433 .


Synthesis Analysis

The synthesis of 4-(Benzyloxy)-3-hydroxybenzoic acid involves various reactions. For instance, it can be synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .


Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-3-hydroxybenzoic acid can be represented as C14H12O3 . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 4-(Benzyloxy)-3-hydroxybenzoic acid are diverse. For example, it can participate in Suzuki–Miyaura coupling reactions . It can also undergo oxidation of alkyl side-chains .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Benzyloxy)-3-hydroxybenzoic acid include its molecular weight, solubility, and reactivity. It is soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water .

Scientific Research Applications

Green Chemistry and Organic Synthesis

In the field of green chemistry and organic synthesis, 4-(Benzyloxy)-3-hydroxybenzoic acid is used in the Williamson Synthesis of ethers . This method involves the reaction of 4-hydroxy benzoic acid and benzyl chloride using a surfactant as a catalyst . The targeted ether is completely immiscible in water but in association with the interface active surfactants, the production of such a hydrophobic organic compound in water has been made possible . The interaction of such unique chemo-, regio-and stereo-selectivity of surfactants made this reaction feasible . The FTIR spectrum of the product 4-benzyloxy benzoic acid shows peaks in the region of 2110 cm–1 (C=C) and 2925 cm–1 (–CH 2) .

Pharmaceutical and Medicinal Chemistry

Chalcones derivatives have wide applications in Pharmaceutical and medicinal chemistry . 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds were synthesized by coupling with aromatic substituted . Unfortunately, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not available in the source.

Suzuki–Miyaura Coupling

In the field of organic chemistry, 4-(Benzyloxy)-3-hydroxybenzoic acid is used in the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross coupling, which is used to form carbon-carbon bonds . The process involves the use of a boron reagent, which is environmentally benign and readily prepared . Unfortunately, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not available in the source.

Preparation of 1,3-phenylene bis (4-benzyloxybenzoate)

4-(Benzyloxy)-3-hydroxybenzoic acid may be used in the preparation of 1,3-phenylene bis (4-benzyloxybenzoate) . Unfortunately, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not available in the source.

Preparation of (-)- (2 R,3 R)-5,7-bis (benzyloxy)-2- [3,4,5-tris (benzyloxy)-phenyl]chroman-3-yl- (4-benzyloxy)benzoate

4-(Benzyloxy)-3-hydroxybenzoic acid may also be used in the preparation of (-)- (2 R,3 R)-5,7-bis (benzyloxy)-2- [3,4,5-tris (benzyloxy)-phenyl]chroman-3-yl- (4-benzyloxy)benzoate . Unfortunately, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not available in the source.

Medical Depigmentation

Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH) is an organic chemical in the phenol family with chemical formula C6H5CH2OC6H4OH . It is used as a topical drug for medical depigmentation . Unfortunately, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not available in the source.

Thermodynamic Investigations

4-(Benzyloxy)-3-hydroxybenzoic acid is used in thermodynamic investigations . The enthalpy of sublimation and fusion of the compound are studied . Unfortunately, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not available in the source.

Preparation of 4-Benzyloxyphenylacetic Acid

4-(Benzyloxy)-3-hydroxybenzoic acid can be used in the preparation of 4-Benzyloxyphenylacetic acid . Unfortunately, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not available in the source.

properties

IUPAC Name

3-hydroxy-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRLTZBTFFXIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705699
Record name 4-(Benzyloxy)-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-hydroxybenzoic acid

CAS RN

38853-28-0
Record name 4-(Benzyloxy)-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide hydrate (300 mg, 7.15 mmol) in water (15 cm3) was added dropwise to a stirred solution of benzyl 4-benzyloxy-3-hydroxybenzoate (1.177 g, 3.52 mmol) in tetrahydrofuran (35 cm3). The resulting emulsion was stirred overnight, by which time a clear, pale yellow solution had formed. More lithium hydroxide hydrate (300 mg, 7.15 mmol), water (25 cm3) and tetrahydrofuran (25 cm3) were added, and stirring was continued for 24 h. The tetrahydrofuran was removed under reduced pressure. Water (100 cm3) was added to the residual mixture, which was washed with diethyl ether (2×50 cm3), acidified to pH 1 with 5% HCl and extracted with dichloromethane (3×100 cm3). The combined extracts were washed with brine (50 cm3), dried (NaSO4) and evaporated to give 4-benzyloxy-3-hydroxybenzoic acid as a white solid (638 mg, 74%). The diethyl ether washings were extracted with 1 M potassium hydroxide (2×25 cm3). The combined extracts were acidified to pH 1 with 5% HCl and extracted with dichloromethane (3×100 cm3). The combined extracts were dried over MgSO4 and evaporated to give a further 119 mg of product (total yield 757 mg, 88%), m.p. 163-165° C.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.177 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kametani, K Yamaki, T Terui, S Shibuya… - Journal of the …, 1972 - pubs.rsc.org
Irradiation of 4-benzyloxy-2-bromo-3-hydroxy-N-(4-hydroxyphenethyl)-N-methylbenzamide (26) and of 2-bromo-3-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide (28) …
Number of citations: 13 pubs.rsc.org

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